molecular formula C20H21N3O2 B2820058 N-(3-ethylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide CAS No. 1116017-21-0

N-(3-ethylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide

Cat. No.: B2820058
CAS No.: 1116017-21-0
M. Wt: 335.407
InChI Key: JOXOWMDNPVNLFZ-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide typically involves the following steps:

    Formation of 2-ethylquinazolin-4-ol: This intermediate is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Etherification: The 2-ethylquinazolin-4-ol is then reacted with 2-bromoacetamide in the presence of a base such as potassium carbonate to form the ether linkage.

    Amidation: The final step involves the reaction of the intermediate with 3-ethylphenylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and ether linkages.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of quinazolinone derivatives with oxidized side chains.

    Reduction: Formation of reduced amide or ether derivatives.

    Substitution: Formation of substituted quinazolinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: These compounds share the quinazolinone core structure and exhibit similar biological activities.

    Phenylacetamide derivatives: These compounds have a similar amide linkage and are known for their diverse pharmacological properties.

Uniqueness

N-(3-ethylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetam

Properties

IUPAC Name

N-(3-ethylphenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-3-14-8-7-9-15(12-14)21-19(24)13-25-20-16-10-5-6-11-17(16)22-18(4-2)23-20/h5-12H,3-4,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXOWMDNPVNLFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)COC2=NC(=NC3=CC=CC=C32)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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